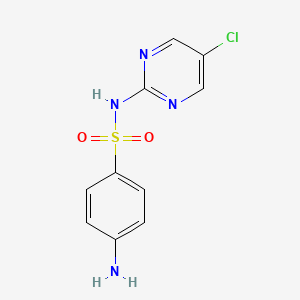
Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This particular compound has a unique structure that combines a benzenesulfonamide moiety with a pyrimidine ring, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- typically involves the reaction of 4-amino-benzenesulfonamide with 5-chloro-2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: It has been investigated for its role as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- involves the inhibition of specific enzymes. For instance, it can inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues. By binding to the active site of the enzyme, the compound prevents its normal function, leading to various physiological effects .
類似化合物との比較
Similar Compounds
Sulfadiazine: Another sulfonamide with a similar structure but different substituents.
Sulfamethazine: A sulfonamide used in veterinary medicine.
Sulfamerazine: Known for its antibacterial properties.
Uniqueness
What sets Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- apart from these similar compounds is its unique combination of a benzenesulfonamide moiety with a chloropyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C10H9ClN4O2S
- Molecular Weight : 284.72 g/mol
- CAS Number : 4482-46-6
The biological activity of benzenesulfonamide derivatives often involves their interaction with specific enzymes and receptors. The compound has been shown to inhibit carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor progression and metastasis. Inhibition studies reveal that it exhibits selective inhibition with IC50 values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II, indicating a preference for targeting CA IX over CA II .
Biological Activities
-
Antitumor Activity
- Case Study : A study investigated the compound's effect on MDA-MB-231 breast cancer cells, where it induced apoptosis significantly more than control treatments, as evidenced by a 22-fold increase in annexin V-FITC positivity .
- Mechanism : The compound’s structure allows it to interfere with cellular processes, leading to programmed cell death in cancerous cells.
- Antibacterial Effects
- Cardiovascular Effects
Comparative Analysis of Related Compounds
| Compound Name | Molecular Weight | IC50 (CA IX) | IC50 (CA II) | Biological Activity |
|---|---|---|---|---|
| Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- | 284.72 g/mol | 10.93 - 25.06 nM | 1.55 - 3.92 μM | Antitumor, Antibacterial |
| 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Not specified | Not specified | Not specified | Cardiovascular effects |
Research Findings
Recent studies have focused on the synthesis of new benzenesulfonamide derivatives aimed at enhancing their biological activity:
- Study Findings : A series of new aryl thiazolone–benzenesulfonamides were synthesized and evaluated for their carbonic anhydrase inhibitory effects, showing promising results in terms of selectivity and potency .
- Docking Studies : Computational docking analyses suggest that these compounds interact effectively with target proteins involved in various diseases, further supporting their therapeutic potential .
特性
CAS番号 |
4482-46-6 |
|---|---|
分子式 |
C10H9ClN4O2S |
分子量 |
284.72 g/mol |
IUPAC名 |
4-amino-N-(5-chloropyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H9ClN4O2S/c11-7-5-13-10(14-6-7)15-18(16,17)9-3-1-8(12)2-4-9/h1-6H,12H2,(H,13,14,15) |
InChIキー |
NHXFNWQEWSETRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















